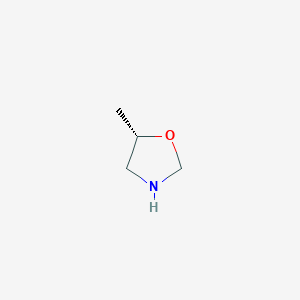
(5S)-5-Methyl-1,3-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5S)-5-Methyl-1,3-oxazolidine” is an organic compound that belongs to the class of oxazolidines . Oxazolidines are a class of compounds containing a 1,3-oxazolidine ring in their structure .
Synthesis Analysis
The synthesis of oxazolidines has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . A highly efficient one-pot synthesis of a wide range of 1,3-oxazolidines proceeds in the presence of a chiral magnesium phosphate catalyst via the formation of hemiaminal intermediates obtained by the enantioselective addition of respective alcohols to imines followed by intramolecular cyclization under mildly basic conditions .Molecular Structure Analysis
The molecular formula of “(5S)-5-Methyl-1,3-oxazolidine” is C4H9NO . The structure includes the oxazolidone ring with the S configuration of the substituent at C5 .Chemical Reactions Analysis
Oxazolidines are useful as Evans auxiliaries, which are used for chiral synthesis . The reaction of aliphatic aldehydes with nonstabilized azomethine ylides provides oxazolidines .Physical And Chemical Properties Analysis
The average mass of “(5S)-5-Methyl-1,3-oxazolidine” is 87.120 Da . The compound is characterized by a chemical structure including the oxazolidone ring with the S configuration of the substituent at C5 .科学的研究の応用
Antimicrobial Agents
Oxazolidinones, a class of synthetic antimicrobial agents, demonstrate a unique mechanism of protein synthesis inhibition, exhibiting bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a clinically developed oxazolidinone, shows promising effectiveness against infections by gram-positive bacteria due to its favorable pharmacokinetic and toxicity profiles (Diekema & Jones, 2000).
Anticancer Applications
Oxazolidinones have been explored for their therapeutic potential in cancer treatment. DNA methyltransferase inhibitors, a category to which some oxazolidinones belong, have shown the ability to inhibit hypermethylation, restore suppressor gene expression, and exert antitumor effects in both in vitro and in vivo models. Clinical trials of such inhibitors have demonstrated encouraging antileukemic activity, highlighting their potential as part of combination therapy for cancer treatment (Goffin & Eisenhauer, 2002).
Development of Novel Therapeutic Agents
Research on oxazolidinone derivatives has underscored their pharmacological significance, encompassing a wide spectrum of activities such as anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory effects. These findings indicate the versatility of oxazolidinones as a scaffold for developing new therapeutic agents, with several derivatives undergoing preclinical and clinical evaluations to assess their therapeutic potential across different conditions (Kaur et al., 2018).
Antibacterial Activity Improvement
Efforts to develop new oxazolidinone-based antibacterial agents with enhanced biological profiles have been significant. The drive to improve upon the success of existing agents like linezolid has led to the exploration of oxazolidinone derivatives with potentially better efficacy and lower resistance rates. This ongoing research aims to address the urgent need for novel antibacterial agents capable of combating resistant bacterial strains, demonstrating the critical role of oxazolidinones in advancing antimicrobial therapy (Poce et al., 2008).
作用機序
将来の方向性
The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms .
特性
IUPAC Name |
(5S)-5-methyl-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVZPVWFLGXUAU-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate](/img/structure/B2599319.png)
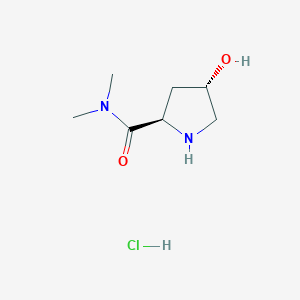
![[2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B2599322.png)
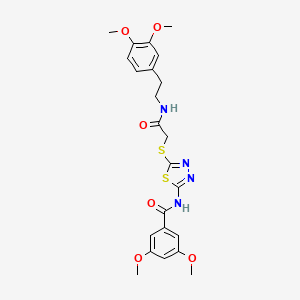
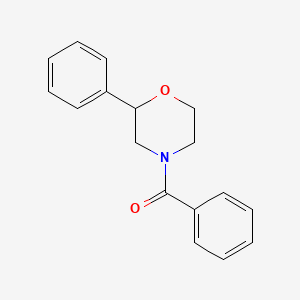
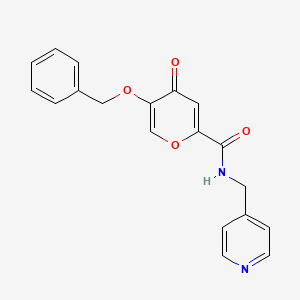
![N-[(4-fluorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2599329.png)
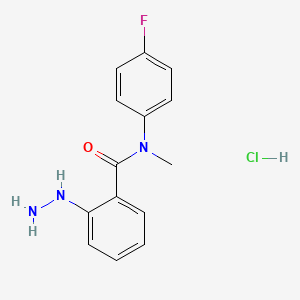
![4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2599331.png)
![5-((3-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2599338.png)
![4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione](/img/structure/B2599339.png)
![{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B2599340.png)
![2-[Chloro(difluoro)methyl]-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B2599341.png)